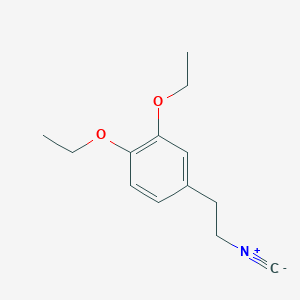

1,2-Diethoxy-4-(2-isocyanoethyl)benzene

Description

Overview of 1,2-Diethoxy-4-(2-isocyanoethyl)benzene as a Strategic Building Block in Organic Synthesis

This compound is a synthetic organic compound featuring a benzene (B151609) ring substituted with two ethoxy groups at the 1 and 2 positions and a 2-isocyanoethyl group at the 4 position. While specific research focused exclusively on this molecule is not extensively documented in publicly available literature, its structure suggests significant potential as a strategic building block in organic synthesis. Its utility can be inferred from the individual contributions of its constituent parts: the isocyanide moiety and the di-substituted aromatic ring.

The isocyanide group is a versatile functional group known for its participation in a wide array of chemical transformations, including multicomponent reactions, cycloadditions, and insertions into metal-carbon bonds. nih.govscienceinfo.com The presence of the ethyl spacer between the aromatic ring and the isocyanide group provides flexibility and modifies the electronic influence of the ring on the isocyanide's reactivity.

The 1,2-diethoxy substitution pattern on the benzene ring imparts specific electronic and steric properties to the molecule. Ethoxy groups are generally considered electron-donating, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions. vedantu.comstudymind.co.uk This substitution pattern can also direct the regioselectivity of reactions involving the aromatic ring.

The combination of these features in this compound makes it a potentially valuable precursor for the synthesis of a variety of complex molecules, including heterocycles and other intricate organic structures. Its bifunctional nature allows for sequential or tandem reactions, where both the isocyanide group and the aromatic ring can be selectively functionalized.

The Isocyanide Functional Group: Fundamental Reactivity and Modern Synthetic Utility in Aryl Systems

The isocyanide functional group, also known as the isonitrile or carbylamine group, is characterized by a nitrogen-carbon triple bond with a formal positive charge on the nitrogen and a negative charge on the carbon (R-N⁺≡C⁻). scienceinfo.com This electronic structure is responsible for the unique and diverse reactivity of isocyanides.

Fundamental Reactivity of Isocyanides:

Ambiphilic Nature: The terminal carbon of the isocyanide group can act as both a nucleophile and an electrophile. researchgate.net This duality is central to its role in many chemical reactions.

α-Addition Reactions: Isocyanides readily undergo addition reactions at the terminal carbon with a wide range of electrophiles and nucleophiles. nih.gov

Cycloaddition Reactions: They can participate in cycloaddition reactions, such as the [4+1] cycloaddition with tetrazines, to form heterocyclic systems. scienceinfo.com

Multicomponent Reactions (MCRs): Isocyanides are famously utilized in MCRs like the Passerini and Ugi reactions. acs.org These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step.

Modern Synthetic Utility in Aryl Systems:

In the context of aryl isocyanides, the aromatic ring can modulate the reactivity of the isocyanide group through electronic effects. Aryl isocyanides are valuable precursors for the synthesis of various nitrogen-containing heterocycles and have found applications in materials science and medicinal chemistry. For instance, aryl isocyanides have been used in the synthesis of radiolabeled probes for molecular imaging. nih.gov They are also employed in cyanation reactions, serving as a source of the cyanide group in a more stable and easily handled form. rsc.org

The following table summarizes some key reactions involving the isocyanide functional group:

| Reaction Type | Description |

| Passerini Reaction | A three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide. acs.org |

| Ugi Reaction | A four-component reaction between a carboxylic acid, a primary amine, a carbonyl compound, and an isocyanide to produce a bis-amide. acs.org |

| [4+1] Cycloaddition | Reaction with dienes, such as tetrazines, to form five-membered heterocyclic rings. scienceinfo.com |

Influence of Aromatic Substitution (1,2-Diethoxy Pattern) on Isocyanoethylbenzene Reactivity and Synthetic Pathways

The substitution pattern on an aromatic ring significantly influences its reactivity and the regioselectivity of its reactions. libretexts.org In this compound, the two ethoxy groups at the 1 and 2 positions play a crucial role in directing the molecule's chemical behavior.

Electronic Effects:

Ethoxy groups are electron-donating groups (EDGs) due to the resonance effect of the lone pairs on the oxygen atoms. vedantu.com This electron donation increases the electron density of the benzene ring, making it more susceptible to electrophilic aromatic substitution reactions compared to unsubstituted benzene. studymind.co.uklumenlearning.com The increased nucleophilicity of the ring can facilitate reactions such as nitration, halogenation, and Friedel-Crafts alkylation and acylation.

Directing Effects:

Electron-donating groups are typically ortho, para-directors in electrophilic aromatic substitution. studymind.co.uk In the case of this compound, the positions ortho and para to the ethoxy groups are C3, C6, and C4 (which is already substituted). The C5 position is meta to both ethoxy groups. Therefore, incoming electrophiles would be directed primarily to the C3 and C6 positions. The steric hindrance from the adjacent ethoxy group might influence the relative rates of substitution at these positions.

The following table outlines the expected influence of the 1,2-diethoxy substitution on the reactivity of the benzene ring:

| Property | Influence of 1,2-Diethoxy Substitution |

| Reactivity towards Electrophiles | Activated (more reactive than benzene) studymind.co.uklumenlearning.com |

| Directing Effect | ortho, para-directing studymind.co.uk |

| Favored Positions for Electrophilic Substitution | C3 and C6 |

Structure

3D Structure

Properties

IUPAC Name |

1,2-diethoxy-4-(2-isocyanoethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-4-15-12-7-6-11(8-9-14-3)10-13(12)16-5-2/h6-7,10H,4-5,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRFLTIZSOWMELW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CC[N+]#[C-])OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1,2 Diethoxy 4 2 Isocyanoethyl Benzene and Analogues

Precursor Synthesis and Strategic Functionalization for Isocyanoethylbenzene Scaffolds

The assembly of the 1,2-Diethoxy-4-(2-isocyanoethyl)benzene scaffold begins with the strategic synthesis of its core precursors. This involves the formation of the substituted phenethylamine (B48288) backbone and the precise placement of the diethoxy groups on the aromatic ring.

Synthesis of Substituted Phenethylamines for Isocyanide Precursors

The primary precursor for this compound is the corresponding primary amine, 2-(3,4-diethoxyphenyl)ethylamine. A common and efficient route to this compound is through the reduction of a nitrile intermediate. One documented industrial-scale synthesis involves the hydrogenation of 3,4-diethoxy-benzyl cyanide. prepchem.com In this process, the nitrile is treated with hydrogen gas under pressure in an ethanol-ammonia solution, using a Raney-nickel catalyst. This method yields highly pure 2-(3,4-diethoxyphenyl)ethylamine. prepchem.com

Alternative strategies for synthesizing phenethylamines, which can be adapted for this specific precursor, include:

Reduction of Nitroalkenes: Condensation of the corresponding benzaldehyde (B42025) with a nitroalkane, followed by reduction of the nitro group.

Reductive Amination: Reaction of a phenylacetaldehyde (B1677652) derivative with ammonia (B1221849) or an amine source in the presence of a reducing agent.

Gabriel Synthesis: Alkylation of potassium phthalimide (B116566) with a suitable phenethyl halide, followed by hydrazinolysis.

Reduction of Azides: Nucleophilic substitution of a phenethyl halide with sodium azide (B81097), followed by reduction to the amine. stackexchange.com

The choice of method often depends on the availability of starting materials, desired scale, and tolerance of other functional groups present on the molecule.

Regioselective Introduction of the Diethoxy Moiety on the Benzene (B151609) Ring

The precise 1,2-diethoxy substitution pattern is crucial for the identity of the target compound. The regioselectivity of this functionalization is governed by the principles of electrophilic aromatic substitution. youtube.comyoutube.com The directing effects of substituents already present on the benzene ring dictate the position of incoming groups. youtube.comlibretexts.org

Common strategies for achieving the 1,2-diethoxy arrangement include:

O-Alkylation of Catechol: A direct approach starts with catechol (1,2-dihydroxybenzene). This precursor can be O-ethylated using various reagents. One method employs diethyl carbonate over a KOH/AC (potassium hydroxide (B78521) on activated carbon) catalyst, which can achieve 100% catechol conversion and high selectivity for 1,2-diethoxybenzene (B166437) under optimized conditions (200°C, 3 hours). researchgate.net Another established method is the Williamson ether synthesis, using an ethylating agent like diethyl sulfate (B86663) or an ethyl halide in the presence of a base. arkat-usa.org

Functionalization of a Substituted Benzene: If synthesis begins with a benzene ring already containing a substituent (e.g., an ethylamine (B1201723) side chain or its precursor), the directing nature of that group is paramount. Alkoxy groups themselves are electron-donating and act as ortho-, para-directors, meaning they direct subsequent electrophilic substitution to the positions adjacent and opposite to them. youtube.comlibretexts.org Conversely, electron-withdrawing groups are typically meta-directors. youtube.comyoutube.com Careful selection of the synthetic sequence is therefore essential to ensure the desired 1,2-diethoxy substitution pattern is achieved relative to the 4-position of the isocyanoethyl group.

Dehydration-Based Isocyanide Synthesis Routes

The conversion of the primary amine precursor, 2-(3,4-diethoxyphenyl)ethylamine, into the target isocyanide is most commonly achieved through a two-step sequence involving N-formylation followed by dehydration. This remains one of the most versatile and widely used methods for isocyanide synthesis. researchgate.netnih.gov

N-Formamide Dehydration: Traditional and Optimized Approaches (e.g., using POCl₃, tosyl chloride)

The classical approach to isocyanide synthesis is the dehydration of an N-substituted formamide (B127407). nih.gov This process first requires the formylation of the primary amine, 2-(3,4-diethoxyphenyl)ethylamine, to yield N-(2-(3,4-diethoxyphenyl)ethyl)formamide. This can be accomplished using various formylating agents, such as ethyl formate (B1220265) or formic acid.

The subsequent dehydration of the formamide is the critical step. Several reagents have been established for this transformation, each with distinct characteristics.

Phosphorus Oxychloride (POCl₃): POCl₃ is a powerful and highly effective dehydrating agent for this reaction, often used in combination with a tertiary amine base like triethylamine (B128534) (TEA) or pyridine (B92270) to neutralize the acidic byproducts. researchgate.netnih.gov This method is broadly applicable and generally provides high yields of the isocyanide. researchgate.net However, POCl₃ is toxic and the reaction can be exothermic, often requiring cooling. uniupo.it

Tosyl Chloride (TsCl): An alternative to POCl₃ is p-toluenesulfonyl chloride (TsCl), which is considered a milder and less toxic reagent. rsc.orgnih.gov The reaction is typically carried out in the presence of a base such as pyridine or quinoline. rsc.orgnih.gov While sometimes requiring longer reaction times compared to POCl₃, TsCl offers advantages in terms of easier handling and reduced toxicity. rsc.org

The table below compares these traditional dehydration agents for the synthesis of isocyanides from N-substituted formamides.

| Dehydrating Agent | Typical Base | Common Solvent | Advantages | Disadvantages |

|---|---|---|---|---|

| Phosphorus Oxychloride (POCl₃) | Triethylamine, Pyridine | Dichloromethane (B109758) (DCM) | High reactivity, high yields, broad applicability. researchgate.netnih.gov | Toxicity, corrosive, exothermic reaction, significant waste. nih.govrsc.org |

| Tosyl Chloride (TsCl) | Pyridine, Quinoline | Dichloromethane (DCM), Pyridine | Less toxic than POCl₃, cheaper, easier handling. rsc.orgnih.gov | May be less reactive for some substrates, can require longer reaction times. uniupo.it |

Development of Sustainable and Green Chemistry Protocols for Isocyanide Formation

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable protocols for isocyanide synthesis that minimize waste, avoid hazardous reagents, and reduce energy consumption. mdpi.com

Recent innovations in the dehydration of formamides include:

Solvent-Free Synthesis: An optimized protocol uses POCl₃ with triethylamine acting as both the base and the solvent. researchgate.netnih.gov This approach dramatically reduces reaction times to under five minutes, simplifies the workup, minimizes solvent waste, and provides isocyanides in high to excellent yields. nih.govnih.gov

Mechanochemistry: The use of ball-milling offers a mechanochemical route to isocyanides. This technique can significantly reduce or eliminate the need for bulk solvents, thereby lowering the environmental impact (E-factor) of the synthesis. nih.gov

Aqueous Micellar Catalysis: A groundbreaking approach involves performing the dehydration of formamides in water using micellar conditions. uniupo.itrsc.org This method utilizes the inexpensive and non-toxic tosyl chloride as the dehydrating agent and sodium hydrogen carbonate as the base, completely avoiding volatile organic solvents like dichloromethane and toxic amines like triethylamine. uniupo.itrsc.org This protocol represents a significant advancement in making isocyanide synthesis safer and more environmentally benign. rsc.org

These green methodologies are compared based on their environmental and practical advantages in the table below.

| Green Protocol | Key Features | Sustainability Advantages |

|---|---|---|

| Solvent-Free (e.g., POCl₃ in TEA) | Uses excess base as the reaction medium. nih.gov | Eliminates chlorinated solvents, rapid reaction times, minimal waste. nih.gov |

| Mechanochemistry (Ball-Milling) | Mechanical force drives the reaction. nih.gov | Drastically reduces or eliminates solvent use, high efficiency. nih.gov |

| Aqueous Micellar Synthesis | Uses water as the solvent with a surfactant. uniupo.it | Avoids organic solvents and toxic bases; uses safer reagents (TsCl, NaHCO₃). rsc.org |

Multicomponent Reactions (MCRs) for Direct Isocyanide Incorporation

This compound is a valuable building block in combinatorial chemistry, primarily due to the unique reactivity of the isocyanide functional group in multicomponent reactions (MCRs). mdpi.combeilstein-journals.org MCRs are one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all starting materials, offering high atom economy and efficiency. acs.org

The isocyanide group is exceptional in that it can react with both electrophiles and nucleophiles at the same carbon atom. acs.orgnih.gov This dual reactivity is the cornerstone of its utility in prominent MCRs such as:

Passerini Reaction: A three-component reaction involving a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce α-acyloxy carboxamides. nih.govnih.gov

Ugi Reaction: A four-component reaction between a carboxylic acid, a primary amine, a carbonyl compound, and an isocyanide, yielding a bis-amide. mdpi.comnih.gov

By employing this compound in these reactions, complex and highly diverse molecular scaffolds can be constructed in a single synthetic step. beilstein-journals.org This makes the compound a powerful tool for generating libraries of novel molecules for applications in drug discovery and materials science. mdpi.comnih.gov The ability to rapidly introduce structural diversity through MCRs underscores the importance of efficient and sustainable synthetic routes to functionalized isocyanides like the title compound. nih.gov

Adaptations of Ugi and Passerini Reactions for Substituted Arylethyl Isocyanides

The Ugi and Passerini reactions, cornerstones of multicomponent reaction (MCR) chemistry, have been ingeniously adapted for the synthesis of complex molecules incorporating substituted arylethyl isocyanides. beilstein-journals.orgbeilstein-journals.org These reactions are prized for their ability to generate molecular diversity in a single, efficient step. nih.govresearchgate.net

The Passerini reaction , first reported in 1921, is a three-component reaction involving an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to produce α-acyloxy amides. researchgate.netwikipedia.org While traditionally carried out in aprotic solvents, it has been adapted to various conditions, including aqueous environments. wikipedia.org The reaction mechanism is thought to proceed through a trimolecular, concerted pathway involving nucleophilic additions. wikipedia.org

The Ugi reaction , a four-component reaction, combines an isocyanide, a carbonyl compound, an amine, and a carboxylic acid to yield α-acylamino amides. beilstein-journals.orgmdpi.com This reaction is typically favored in polar protic solvents like methanol (B129727) or trifluoroethanol. beilstein-journals.org The mechanism involves the initial formation of an imine from the amine and carbonyl compound, followed by the nucleophilic attack of the isocyanide to form a reactive nitrilium intermediate. nih.govmdpi.com This intermediate is then trapped by the carboxylic acid, leading to the final product after a Mumm rearrangement. beilstein-journals.orgmdpi.com

Adaptations of these reactions for arylethyl isocyanides, such as this compound, allow for the direct incorporation of this substituted moiety into peptide-like scaffolds and other complex structures. beilstein-journals.org The functional group tolerance of both reactions is a significant advantage, permitting a wide range of substituents on the aryl ring and the ethyl chain. beilstein-journals.org By strategically choosing the other components in the Ugi or Passerini reaction, chemists can rapidly generate libraries of diverse compounds based on the arylethyl isocyanide core structure. researchgate.netfrontiersin.org

For instance, using a chiral aldehyde in a Passerini reaction with an arylethyl isocyanide can lead to the diastereoselective synthesis of α-acyloxy amides. researchgate.net Similarly, employing bifunctional starting materials in the Ugi reaction can lead to subsequent cyclization reactions, providing access to constrained cyclic peptidomimetics. beilstein-journals.org

Emerging MCR Strategies Employing Isocyanoethylbenzenes

Beyond the classic Ugi and Passerini reactions, emerging multicomponent reaction (MCR) strategies are expanding the synthetic utility of isocyanoethylbenzenes. These innovative approaches aim to construct even more complex and diverse molecular architectures in a single pot. nih.gov

One area of development involves the intramolecular trapping of the nitrilium intermediate formed in Ugi-type reactions. nih.gov When a reactant contains a second nucleophilic group, this group can attack the nitrilium ion intramolecularly, leading to the formation of various heterocyclic structures. nih.gov For example, using 1,2-diaminobenzenes in an MCR with an isocyanoethylbenzene can yield quinoxalinone derivatives. nih.gov

Another emerging strategy involves the Passerini-Smiles reaction , which combines the features of the Passerini reaction with an intramolecular Smiles rearrangement. mdpi.com This allows for the synthesis of complex scaffolds that would be difficult to access through traditional methods.

Furthermore, researchers are exploring the use of isocyanoethylbenzenes in MCRs that are coupled with subsequent transformations, such as cyclizations or cross-coupling reactions, in a sequential one-pot manner. beilstein-journals.org This approach, often referred to as an Ugi/cyclization sequence, further enhances the efficiency and complexity-generating power of MCRs. beilstein-journals.org

These emerging MCRs, often facilitated by Lewis acids or other catalysts, provide powerful tools for medicinal chemists and materials scientists to rapidly access novel and highly functionalized molecules based on the isocyanoethylbenzene scaffold. nih.govmdpi.com

Metal-Mediated and Catalytic Approaches in Isocyanide Synthesis

The synthesis of isocyanides has been significantly advanced by the development of metal-mediated and catalytic methods. These approaches offer milder reaction conditions, broader functional group tolerance, and access to a wider range of isocyanide structures compared to traditional dehydration methods.

Palladium-Catalyzed Cross-Coupling Strategies for Aryl Isocyanide Bonds

Palladium catalysis has become a powerful tool for the formation of C-N bonds, including the synthesis of aryl isocyanides. rsc.orgresearchgate.netrsc.org Palladium-catalyzed cross-coupling reactions allow for the direct connection of an isocyanide group to an aromatic ring. mdpi.comnih.gov

A common strategy involves the imidoylative cross-coupling of aryl halides with isocyanides. mdpi.comnih.gov The catalytic cycle typically begins with the oxidative addition of an aryl halide to a Pd(0) complex. mdpi.comnih.gov This is followed by the migratory insertion of the isocyanide into the aryl-palladium bond, forming an imidoyl palladium intermediate. mdpi.com Subsequent reaction with a nucleophile or another coupling partner, followed by reductive elimination, furnishes the final product and regenerates the Pd(0) catalyst. mdpi.comnih.gov

This methodology has been extended to include a variety of coupling partners, enabling the synthesis of diverse imine-containing products. mdpi.com For example, the palladium-catalyzed reaction of aryl halides, isocyanides, and organometallic reagents (e.g., organoboranes in a Suzuki-type coupling) can generate ketimines. nih.gov

Furthermore, palladium catalysis has been employed in the synthesis of unsymmetrical carbodiimides through the cross-coupling of azides and isocyanides. rsc.orgresearchgate.netrsc.org The proposed mechanism involves the formation of a palladium nitrene species, followed by isocyanide insertion and reductive elimination. rsc.org

These palladium-catalyzed strategies offer a versatile and efficient means to construct aryl isocyanide bonds and incorporate the isocyanoethylbenzene moiety into complex molecules.

Other Transition Metal-Catalyzed Transformations for Isocyanide Formation

While palladium is widely used, other transition metals also play a crucial role in catalyzing reactions for isocyanide formation and their subsequent transformations. thieme-connect.comresearchgate.netacs.org These metals can offer unique reactivity and selectivity profiles.

For example, copper-catalyzed reactions have been developed for the synthesis of isocyanoalkenes. nih.gov One such method involves the sequential cross-coupling of vinyl iodides with formamide, followed by dehydration, to stereoselectively produce (E)- and (Z)-isocyanoalkenes. nih.gov

Transition metal catalysts are also instrumental in isocyanide insertion reactions, a key step in many multicomponent and cyclization reactions. researchgate.net These reactions involve the insertion of an isocyanide into a metal-carbon or metal-heteroatom bond, leading to the formation of new C-C or C-N bonds. researchgate.net For instance, palladium-catalyzed cyclization of isocyanides with alkyne-tethered aryl iodides has been used to prepare fused tetracyclic N-heterocyles. researchgate.net

The choice of transition metal catalyst and ligands can significantly influence the outcome of the reaction, allowing for control over regioselectivity and stereoselectivity. beilstein-journals.orgthieme-connect.com The continued exploration of different transition metal systems is expected to lead to even more efficient and selective methods for the synthesis and functionalization of isocyanides like this compound.

Stereoselective and Asymmetric Synthesis of Chiral Isocyanoethylbenzene Derivatives

The development of stereoselective and asymmetric methods for the synthesis of chiral isocyanide derivatives is a rapidly growing area of research. beilstein-journals.orgbeilstein-journals.org These methods are crucial for accessing enantiomerically pure compounds, which are often required for applications in medicinal chemistry and materials science.

Catalytic asymmetric transformations of isocyanides have emerged as a powerful strategy for constructing not only central chirality but also non-central chirality, such as axial, planar, and helical chirality. beilstein-journals.orgbeilstein-journals.org

One approach to chiral isocyanide synthesis involves starting from enantiomerically pure amines, which are readily available from natural sources or through asymmetric synthesis. scispace.com The amine is first converted to a formamide, which is then dehydrated to the corresponding isocyanide. scispace.com

Another strategy employs chiral catalysts to control the stereochemical outcome of a reaction. For example, palladium-catalyzed enantioselective reactions between vinyl isocyanides and aryl iodides have been developed to produce planar chiral pyridoferrocenes. beilstein-journals.orgbeilstein-journals.org

Organocatalysis has also been successfully applied to the asymmetric synthesis of chiral compounds using isocyanides. Chiral phosphoric acids, for instance, have been used as catalysts in asymmetric versions of the Groebke–Blackburn–Bienaymé reaction to produce axially chiral imidazo[1,2-a]pyridines with high enantioselectivity. beilstein-journals.org

For the synthesis of chiral isocyanoethylbenzene derivatives, these asymmetric strategies can be applied to introduce chirality at various positions, such as on the ethyl chain or through the formation of atropisomers if the aryl ring is appropriately substituted. The development of new chiral ligands and catalysts continues to expand the scope and efficiency of these stereoselective transformations. u-szeged.huchemrxiv.org

Mechanistic Elucidation of Reactions Involving 1,2 Diethoxy 4 2 Isocyanoethyl Benzene

Intrinsic Reactivity Profile of the Isocyanide Group and its Modulations by the Aromatic Core

The reactivity of the isocyanide group is primarily dictated by the electronic structure of its terminal carbon atom. This carbon atom exhibits both nucleophilic and electrophilic characteristics, a duality that underpins its broad utility in synthesis. nih.govacs.org The frontier molecular orbital theory provides a framework for understanding this amphiphilic nature. Isocyanides possess a σ-type lone pair on the carbon atom (the Highest Occupied Molecular Orbital, HOMO), which accounts for its nucleophilic and Lewis base character. nih.govacs.orgimtm.cz Concurrently, the presence of low-energy π* antibonding orbitals (the Lowest Unoccupied Molecular Orbital, LUMO), also with a large coefficient on the carbon, allows it to act as an electrophile or Lewis acid. nih.govacs.org

The 1,2-diethoxybenzene (B166437) moiety in 1,2-Diethoxy-4-(2-isocyanoethyl)benzene influences this intrinsic reactivity. The ethoxy groups are electron-donating through resonance, increasing the electron density of the aromatic ring. This electronic effect can be transmitted through the ethyl spacer to the isocyanide group, potentially enhancing the nucleophilicity of the isocyanide carbon.

The most common reaction pathway for isocyanides involves the nucleophilic character of the terminal carbon. acs.org The carbon-centered lone pair can attack a wide range of electrophilic species. imtm.cznih.gov This behavior is central to the mechanism of many isocyanide-based multicomponent reactions (IMCRs). nih.gov

In reactions such as the Ugi and Passerini reactions, the isocyanide acts as the key nucleophile, attacking an electrophilic carbon—either an iminium ion or a carbonyl carbon. acs.orgnih.gov This initial nucleophilic addition is often the rate-determining and stereochemistry-defining step. acs.org The subsequent intermediate, a nitrilium ion, is a powerful electrophile that is readily trapped by another nucleophile present in the reaction mixture. nih.gov

Recent studies have also explored the potential of isocyanides as versatile nucleophiles in SN2 reactions with alkyl halides, a previously underexplored area of their reactivity. imtm.cznih.gov This process leads to the formation of nitrilium ions, which can be hydrolyzed in situ to produce highly substituted secondary amides. imtm.cznih.gov The nucleophilicity of isocyanides is significant, though they are considered less reactive than cyanide ions. researchgate.net Their reactivity is often comparable to that of allylsilanes or silyl (B83357) enol ethers. researchgate.net The electron-donating 1,2-diethoxy-substituted aromatic core in this compound would be expected to enhance the nucleophilicity of the isocyanide carbon compared to an unsubstituted phenyl or an electron-withdrawn aromatic system.

Table 1: Nucleophilic Pathways of the Isocyanide Group

| Reaction Type | Electrophile | Key Intermediate | Final Product Class |

|---|---|---|---|

| Ugi Reaction | Iminium Ion | Nitrilium Ion | α-Acylamino Amide |

| Passerini Reaction | Carbonyl Compound | Nitrilium Ion | α-Acyloxy Amide |

| SN2 Reaction | Alkyl Halide | Nitrilium Ion | Secondary Amide (after hydrolysis) |

While less common than its nucleophilic counterpart, the electrophilic nature of the isocyanide carbon is also significant. nih.gov This behavior arises from the ability of the low-lying π* orbitals to accept electron density. nih.govacs.org This allows the isocyanide carbon to undergo α-addition reactions, where both a nucleophile and an electrophile add to the same carbon atom. acs.orgstackexchange.com

Lewis acid catalysis can promote the electrophilic character of isocyanides, facilitating migratory insertions into nucleophiles. nih.gov Furthermore, upon coordination to a transition metal, the reactivity of the isocyanide group is enhanced. acs.org The metal-isocyanide bonding involves σ-donation from the isocyanide carbon to the metal and π-back-donation from the metal to the isocyanide's π* orbitals. This back-donation increases the electrophilicity of the isocyanide carbon, making it more susceptible to nucleophilic attack. acs.org For an aromatic isocyanide like this compound, the extended conjugation with the phenyl ring makes it a better π-acceptor compared to aliphatic isocyanides, which can further influence its behavior in metal-catalyzed reactions. acs.org

The isocyanide group is an excellent radical acceptor due to the lone pair on its carbenic carbon. nih.gov The addition of a radical species to the isocyanide carbon generates a key imidoyl radical intermediate. nih.govbeilstein-journals.org This intermediate can then participate in a variety of subsequent transformations, including intramolecular cyclizations and further intermolecular reactions. nih.govbeilstein-journals.org

These radical processes have been utilized in multicomponent reactions for the synthesis of complex molecules such as amides and keto-amides under mild, visible-light photocatalytic conditions. nih.gov For instance, a radical-chain reaction involving isocyanides, selenosulfonates, and water has been developed for the facile synthesis of selenocarbamates under metal-free conditions. rsc.org The reaction proceeds via the addition of a radical to the isocyanide, forming an imidoyl radical that is subsequently trapped. rsc.org

The spin state of metal complexes can also influence reactions involving isocyanides. Isocyanides are strong-field ligands that can induce a low-spin state in coordinated metal ions, such as cobalt(II). rsc.org This change in spin state can alter the redox properties and electron-transfer kinetics of the metal complex, which is a critical aspect in catalysis and materials science. rsc.orgresearchgate.net

Detailed Mechanistic Investigations of Isocyanide-Based Multicomponent Reactions (IMCRs)

IMCRs are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more reactants, offering high atom economy and efficiency. mdpi.com The Ugi and Passerini reactions are cornerstone examples of IMCRs where the isocyanide component is central to the reaction mechanism. nih.gov

The Ugi four-component reaction (U-4CR) combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative. organic-chemistry.orgnih.gov The reaction is typically exothermic and is often complete within minutes of adding the isocyanide. wikipedia.org

The mechanism of the Ugi reaction is generally accepted to proceed through the following key steps: nih.govmdpi.comwikipedia.org

Imine/Iminium Ion Formation: The amine and the carbonyl compound condense to form an imine. In the presence of the carboxylic acid, the imine is protonated to form a more electrophilic iminium ion.

Nucleophilic Attack by Isocyanide: The isocyanide, in this case an arylethyl isocyanide like this compound, acts as a nucleophile. Its terminal carbon attacks the electrophilic carbon of the iminium ion. acs.org

Formation of the Nitrilium Intermediate: This nucleophilic attack results in the formation of a key nitrilium ion intermediate. This intermediate is highly reactive and serves as a point of convergence for the components. nih.gov

Trapping of the Nitrilium Ion: The carboxylate anion then acts as a nucleophile, attacking the electrophilic nitrilium ion to form an O-acylated isoamide intermediate.

Mumm Rearrangement: The final step is an irreversible intramolecular acyl transfer known as the Mumm rearrangement. wikipedia.org The acyl group migrates from the oxygen to the nitrogen atom, yielding the stable α-acylamino amide final product. This irreversible step drives the entire reaction sequence to completion. wikipedia.org

Alternative mechanistic pathways have been proposed, such as one involving a hemiaminal intermediate, but both pathways converge at the O-acylated isoamide before the final rearrangement. mdpi.comnih.gov

Table 2: Key Mechanistic Steps of the Ugi Reaction

| Step | Reactants | Intermediate Formed | Role of Arylethyl Isocyanide |

|---|---|---|---|

| 1 | Amine + Carbonyl Compound | Imine / Iminium Ion | Not directly involved |

| 2 | Iminium Ion + Isocyanide | Nitrilium Ion | Nucleophile |

| 3 | Nitrilium Ion + Carboxylic Acid | O-Acylated Isoamide | Part of the nitrilium structure |

| 4 | O-Acylated Isoamide | α-Acylamino Amide (Product) | Part of the final product structure |

The Passerini reaction, discovered in 1921, is a three-component reaction between a carbonyl compound, a carboxylic acid, and an isocyanide, yielding an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The mechanism of the Passerini reaction is highly dependent on the reaction conditions, particularly the solvent. wikipedia.org

Two primary mechanistic pathways are considered:

Concerted, Non-ionic Mechanism: In aprotic, non-polar solvents and at high reactant concentrations, the reaction is believed to proceed through a concerted pathway. wikipedia.orgorganic-chemistry.orgnih.gov In this mechanism, the carbonyl compound and the carboxylic acid form a hydrogen-bonded adduct. This complex then reacts in a single, trimolecular step with the isocyanide through a cyclic transition state. nih.gov This pathway results in the α-addition of the carbonyl and carboxylate components across the isocyanide carbon to form an imidate intermediate, which then undergoes a Mumm-type rearrangement to the final α-acyloxy amide product. wikipedia.orgnih.gov

Ionic Mechanism: In polar, protic solvents such as methanol (B129727) or water, an ionic mechanism is favored. wikipedia.org The reaction begins with the protonation of the carbonyl compound by the carboxylic acid, enhancing its electrophilicity. The isocyanide, such as a substituted isocyanoethylbenzene, then performs a nucleophilic attack on the activated carbonyl carbon. This is followed by the addition of the carboxylate anion to the resulting nitrilium ion intermediate, leading to the final product after acyl transfer. wikipedia.org

The electronic properties of the substituted isocyanoethylbenzene can influence the rate of the reaction. The electron-rich 1,2-diethoxybenzene ring would increase the nucleophilicity of the isocyanide, potentially accelerating the initial nucleophilic attack on the carbonyl component in both the concerted and ionic pathways.

Table 3: Comparison of Proposed Passerini Reaction Mechanisms

| Feature | Concerted Mechanism | Ionic Mechanism |

|---|---|---|

| Solvent | Aprotic, non-polar | Polar, protic |

| Initial Step | Formation of a H-bonded adduct between carbonyl and carboxylic acid | Protonation of the carbonyl by the carboxylic acid |

| Key Intermediate | Cyclic transition state | Nitrilium ion |

Mechanistic Aspects of Groebke-Blackburn-Bienaymé Reactions and Related IMCRs

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful three-component reaction (3CR) that efficiently constructs imidazo[1,2-a]-heterocycles from an aldehyde, an isocyanide, and a cyclic amidine (like 2-aminopyridine). nih.govnih.gov First reported independently by three research groups in 1998, the GBB reaction has become a cornerstone of isocyanide-based multicomponent reactions (IMCRs). nih.govscielo.br

The generally accepted mechanism proceeds through a sequence of steps, as outlined below. beilstein-journals.orgacs.org

Key Mechanistic Steps of the GBB Reaction:

Imine Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde and the cyclic amidine to form a Schiff base, or iminium ion intermediate. nih.govacs.org The presence of a Brønsted or Lewis acid catalyst, such as scandium triflate, is often crucial for activating the Schiff base. nih.gov

Nucleophilic Attack: The isocyanide, in this case, this compound, then acts as a nucleophile, attacking the electrophilic carbon of the protonated imine. This step is a characteristic α-addition common to many isocyanide-based multicomponent reactions. beilstein-journals.orgnih.gov

Nitrilium Intermediate Formation: The attack of the isocyanide leads to the formation of a key nitrilium ion intermediate. acs.org

Intramolecular Cyclization: The endocyclic nitrogen of the amidine component then performs an intramolecular nucleophilic attack on the nitrilium ion. This formal [4+1] cycloaddition step forges the five-membered ring of the final product. nih.govscielo.br

Rearrangement/Aromatization: The reaction concludes with a tautomerization or a 1,3-proton shift to afford the stable, aromatic imidazo[1,2-a]-heterocycle product. researchgate.net

| Step | Description | Intermediate/Species Involved |

| 1 | Acid-catalyzed condensation | Aldehyde, Amidine, Schiff Base/Iminium Ion |

| 2 | α-addition of isocyanide | Isocyanide, Activated Schiff Base |

| 3 | Formation of nitrilium ion | Nitrilium Intermediate |

| 4 | Intramolecular [4+1] cycloaddition | Nitrilium Intermediate |

| 5 | Tautomerization/Aromatization | Final Product (Imidazo[1,2-a]-heterocycle) |

C(sp³)–H Functionalization and Isocyanide Insertion Mechanistic Insights

The functionalization of otherwise inert C(sp³)–H bonds is a significant goal in modern organic synthesis, offering a direct route to molecular complexity from simple precursors. rsc.orgnih.gov The synergistic combination of C–H activation and isocyanide insertion provides a powerful strategy for constructing complex nitrogen-containing molecules. rsc.orgrsc.org While specific studies on this compound are not detailed in the provided literature, the general mechanism is well-established.

The process is typically catalyzed by transition metals and involves the following key stages:

C–H Bond Activation: The catalytic cycle begins with the interaction of the metal catalyst with the substrate's C–H bond. mt.com Several mechanisms can operate at this stage, including oxidative addition, σ-bond metathesis, or concerted metalation-deprotonation (CMD). researchgate.net This step generates a crucial organometallic intermediate where a carbon atom is directly bonded to the metal center. mt.com

Isocyanide Insertion: The isocyanide then coordinates to the metal center and undergoes a 1,1-migratory insertion into the metal-carbon bond. This insertion step transforms the alkyl-metal species into an imidoyl-metal intermediate. vu.nl

Functionalization/Termination: The imidoyl intermediate can then undergo various reactions to yield the final product and regenerate the catalyst. Common pathways include reductive elimination, reaction with a nucleophile, or further cross-coupling events.

The use of directing groups on the substrate can provide high levels of regioselectivity in the initial C–H activation step. wikipedia.org This strategy allows for the precise functionalization of a specific C(sp³)–H bond in a complex molecule. science.gov

| Mechanistic Pathway | Description | Key Feature |

| Oxidative Addition | The metal center inserts directly into the C–H bond, increasing its oxidation state. | Formation of an alkyl-metal-hydride species. |

| σ-Bond Metathesis | A concerted, four-centered transition state involving the metal, C, H, and a ligand. | No change in the metal's formal oxidation state. |

| Concerted Metalation-Deprotonation (CMD) | C–H bond cleavage is assisted by an external or internal base. | Often involves a carboxylate or similar ligand. researchgate.net |

Mechanistic Studies of Transition Metal-Catalyzed Reactions with Isocyanoethylbenzenes

Transition metal catalysis provides a versatile platform for a wide array of transformations involving isocyanides like this compound. nih.gov Palladium-catalyzed reactions are particularly well-studied and serve as a representative model for the mechanistic principles involved. nih.gov

A typical catalytic cycle for a cross-coupling reaction involving isocyanide insertion generally follows these steps:

Oxidative Addition: The cycle often starts with the oxidative addition of an organic halide (e.g., an aryl iodide) to a low-valent metal complex (e.g., Pd(0)), forming an organometallic species (e.g., an Aryl-Pd(II) complex). nih.gov

Migratory Insertion: The isocyanide coordinates to the metal center and subsequently inserts into the metal-carbon bond. This 1,1-migratory insertion is a pivotal step, leading to an imidoyl-palladium(II) complex. nih.gov

Transmetalation or Nucleophilic Attack: The resulting imidoyl complex can then react with another coupling partner. In Suzuki-type couplings, this involves transmetalation with an organoboron reagent. Alternatively, it can be intercepted by various nucleophiles. nih.gov

Reductive Elimination: The final step is typically reductive elimination from the metal center, which forms the new carbon-carbon or carbon-heteroatom bond of the product and regenerates the active catalyst. rsc.org

The coordination of the isocyanide to the metal center alters its electronic properties, making reaction pathways accessible that are not possible in the absence of the catalyst. nih.gov Base metals are also emerging as effective catalysts for these transformations, offering more sustainable and economical alternatives to precious metals like palladium. vu.nl

Computational Chemistry for Reaction Pathway Analysis and Transition State Characterization

Computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms in organic and organometallic chemistry. nih.gov Methods like Density Functional Theory (DFT) provide profound insights into the reaction pathways involving isocyanides, complementing and guiding experimental studies. semanticscholar.org

Applications of computational chemistry in this context include:

Mapping Potential Energy Surfaces: Calculations can map the entire potential energy surface of a reaction, identifying the lowest energy pathway from reactants to products. nih.gov

Identifying Intermediates and Transition States: The structures of fleeting intermediates and high-energy transition states, which are often difficult or impossible to observe experimentally, can be calculated and characterized. rsc.org

Calculating Activation Barriers: The activation energies (ΔG‡) for different steps in a proposed mechanism can be computed. This helps to determine the rate-limiting step of the reaction and to understand the factors controlling reaction selectivity (chemo-, regio-, and stereoselectivity). nih.govsemanticscholar.org

Validating Mechanistic Hypotheses: Computational results can be used to support or refute proposed mechanisms. For instance, in the GBB reaction, computational studies can help to clarify the role of the acid catalyst and the solvent in the reaction mechanism. acs.org Similarly, for C–H activation, calculations can distinguish between different possible mechanisms like oxidative addition or CMD by comparing their respective energy barriers. researchgate.net

By providing a detailed, energetic picture of the reaction landscape, computational studies enable a more rational approach to catalyst design and reaction optimization. nih.gov

Advanced Synthetic Applications of 1,2 Diethoxy 4 2 Isocyanoethyl Benzene Derivatives

Diverse Heterocycle Synthesis and Functionalization

The isocyano group is an indispensable component in the synthesis of nitrogen heterocycles. nih.gov Methodologies leveraging isocyanides often present significant advantages, including high convergence and operational simplicity. researchgate.net The unique reactivity of the isonitrile carbon allows it to act as a linchpin in various cyclization and multicomponent strategies, leading to a vast array of heterocyclic frameworks.

The versatility of 1,2-Diethoxy-4-(2-isocyanoethyl)benzene is prominently displayed in its utility for constructing a variety of five- and six-membered nitrogen-containing heterocycles. Isocyanides participate in formal cycloaddition reactions and serve as essential components in MCRs to build these rings. nih.govmdpi.com

Pyridines: Substituted pyridines can be accessed through [1+5] cycloaddition reactions where an isocyanide, such as this compound, reacts with a suitable five-atom component like an enamide. mdpi.com

Pyrazoles: While classical pyrazole (B372694) syntheses involve the condensation of hydrazines with 1,3-dicarbonyl compounds, isocyanide-based routes offer alternative pathways through cycloaddition mechanisms.

Isoquinolines: The synthesis of isoquinolines and related fused N-heterocycles can be achieved via radical cascade reactions. In this process, a radical adds to the isonitrile carbon to form an imidoyl radical, which then undergoes subsequent cyclization to construct the heterocyclic core. rsc.org

Tetrazoles: 5-substituted tetrazoles are of particular interest as they are often used as bioisosteres for carboxylic acids in medicinal chemistry. mdpi.com The Ugi four-component reaction (U-4CR), which combines an aldehyde, an amine, an isocyanide, and an azide (B81097) (often trimethylsilyl (B98337) azide), provides a direct route to tetrazole derivatives. mdpi.com In this context, this compound would serve as the isocyanide component.

Oxazoles: The synthesis of oxazole (B20620) derivatives can be accomplished through various methods, including reactions involving isocyanide precursors that cyclize to form the oxazole ring.

The following table summarizes the general approaches for synthesizing these heterocycles using an isocyanide component.

| Heterocycle | General Synthetic Approach | Role of this compound | Typical Co-Reactants |

| Pyridine (B92270) | [1+5] Cycloaddition | C1 Building Block | Enamides, Dienes |

| Pyrazole | Cyclocondensation/Cycloaddition | N/A (Alternative Routes) | Hydrazines, 1,3-Dicarbonyls |

| Isoquinoline | Radical Cascade/Cyclization | Radical Acceptor/C-N Source | Aryl radical precursors |

| Tetrazole | Ugi Four-Component Reaction | Isocyanide Component | Aldehyde, Amine, Azide |

| Oxazole | Cyclization/Dehydration | Carbon and Nitrogen Source | α-haloketones, Carboxylic acids |

Beyond simple monocyclic systems, the reactivity of the isocyano group is instrumental in building more complex fused and polycyclic heteroaromatic structures. Radical isonitrile insertion has emerged as a powerful strategy for constructing important nitrogen heterocycles such as phenanthridines, indoles, and quinolines. rsc.org In these radical cascade reactions, various radicals can add to the terminal carbon of the isocyanide. rsc.org The resulting imidoyl radical intermediate is poised for intramolecular cyclization, effectively "stitching" together a new ring system.

For a substrate like this compound, this methodology allows the direct incorporation of the diethoxybenzene moiety into a larger, fused aromatic system. The reaction can be initiated by various radical precursors, allowing for the introduction of diverse functional groups into the final polycyclic structure. rsc.org Another powerful method for creating fused systems is the [3+2] cycloaddition, which is a straightforward approach for constructing polycyclic compounds. nih.gov

Achieving stereocontrol in the synthesis of complex molecules is a primary goal of modern organic chemistry. Isocyanide-based multicomponent reactions can be rendered stereoselective, providing a pathway to chiral heterocycles. nih.govmdpi.com This is often accomplished by employing chiral catalysts or using reactants that contain chiral auxiliaries.

For instance, an asymmetric Ugi reaction can be catalyzed by a chiral acid. This catalyst facilitates the formation of a chiral imine or coordinates to the reactants in a way that directs the subsequent nucleophilic attack of the isocyanide from a specific face, leading to a product with high enantiomeric excess. mdpi.com By utilizing this compound in such a stereocontrolled reaction, it is possible to synthesize optically active heterocyclic structures bearing the substituted benzene (B151609) side chain.

Synthetic Methodologies for Peptide and Amide Bond Formation through Isocyanide Chemistry

Isocyanide-based multicomponent reactions (IMCRs), particularly the Passerini and Ugi reactions, are exceptionally powerful for the synthesis of peptide and amide bonds. beilstein-journals.orgnih.gov These reactions allow for the rapid assembly of peptide-like structures from simple starting materials in a single step, making them highly valuable in combinatorial chemistry and drug discovery. nih.govnih.gov

The Passerini three-component reaction (P-3CR) combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to directly yield α-acyloxy carboxamides. organic-chemistry.org The Ugi four-component reaction (U-4CR) extends this by including an amine, which first condenses with the carbonyl compound to form an imine. The isocyanide and carboxylic acid then react with this imine to produce an α-acylamino amide, a core structure in peptides. nih.govbaranlab.org

In both reactions, the isocyanide carbon of this compound is incorporated into the final amide backbone, while the 1,2-diethoxy-4-(2-ethyl)benzene group becomes the N-substituent on the newly formed amide. This allows for the introduction of this specific side chain into a peptide or small molecule scaffold.

The following table provides a comparison of these two key reactions.

| Reaction | Components | Product | Key Intermediate |

| Passerini (P-3CR) | Carboxylic Acid, Carbonyl, Isocyanide | α-Acyloxy Carboxamide | Cyclic, non-ionic transition state |

| Ugi (U-4CR) | Carboxylic Acid, Carbonyl, Amine, Isocyanide | α-Acylamino Amide | Nitrilium ion |

Polymer Chemistry and Supramolecular Assembly

The unique reactivity of isocyanides extends into the realm of polymer science, where they serve as monomers for the synthesis of structurally well-defined macromolecules.

Isocyanides can undergo polymerization, typically catalyzed by transition metal complexes, to form polyisocyanides. These polymers are known for their rigid, helical secondary structures, which arise from the steric hindrance between the side chains attached to the polymer backbone. The specific nature of the side chain, or R-group, of the isocyanide monomer dictates the properties of the resulting polymer, including its solubility, chiroptical properties, and potential for self-assembly.

Using this compound as a monomer would lead to a polyisocyanide with bulky, substituted aromatic side chains. These side chains would force the polymer backbone into a stable helical conformation. Furthermore, isocyanide-based multicomponent reactions have been adapted for polymer synthesis, allowing for the creation of more complex architectures like star-shaped polymers. core.ac.uk For example, a multifunctional core molecule can initiate the polymerization of an AB-type monomer synthesized via a Passerini reaction, leading to highly branched and defined macromolecular structures. core.ac.ukrsc.org

| Polymerization Aspect | Description | Relevance of this compound |

| Monomer | Isocyanide | The this compound molecule |

| Catalyst | Typically Ni(II) or Pd(II) complexes | Initiates and controls the polymerization |

| Polymer Structure | Poly(isocyanide) | A rigid, helical polymer backbone |

| Side Chains | 1,2-Diethoxy-4-(2-ethyl)benzene groups | Dictate solubility, steric bulk, and helical stability |

| Potential Architectures | Linear chains, Star polymers, Block copolymers | Can be controlled by choice of initiator and reaction type (e.g., MCR polymerization) |

Development of Functional Polymers Incorporating Diethoxybenzene Moieties

The incorporation of diethoxybenzene units into polymer backbones is a key strategy for developing functional materials with tailored electronic, optical, and thermal properties. academie-sciences.fr The electron-donating nature of the ethoxy groups can significantly influence the characteristics of the resulting polymers. Various polymerization techniques have been employed to synthesize polymers containing dialkoxybenzene moieties, leading to materials with widespread applications. academie-sciences.fr

While direct polymerization of this compound as a sole monomer is not extensively documented, the diethoxybenzene moiety can be incorporated into polymer chains through several established methods. These include condensation, coupling, and addition polymerizations, where a diethoxybenzene-containing monomer is reacted with appropriate comonomers. academie-sciences.fr For instance, conjugated polymers have been prepared via catalyst-transfer polycondensation using Grignard monomers derived from 1,4-dihalobenzenes substituted with alkoxy groups. lookchem.com

The isocyano group also offers a pathway for polymerization. Isocyanides can undergo polymerization catalyzed by transition metal complexes to form poly(isocyanide)s or helical polymers known as poly(carbonimidoyl)s. Furthermore, the isocyanide group can participate in multicomponent polymerization reactions, analogous to the Ugi reaction, to create polyamide-type structures. This approach allows for the systematic incorporation of the diethoxybenzene unit into the polymer side chain, affording a high degree of functionalization.

Table 1: Properties of a Functional Polymer Containing a Dialkoxybenzene Moiety academie-sciences.fr

| Property | Value |

|---|---|

| Polymer Architecture | Alternating electron-donating (dialkoxybenzene) and electron-accepting (benzothiadiazole) units |

| Molecular Weight (Mn) | ~40,000 Da |

| Solubility | Soluble in chloroform, THF, and toluene |

| Photoluminescence (PLmax) in CHCl3 Solution | 548 nm |

| Photoluminescence (PLmax) in Spin-Coated Film | 560 nm |

Ligand Design and Coordination Chemistry with Isocyanoethylbenzene Derivatives

The isocyanide functional group (–N≡C) of this compound is a powerful ligand for a wide array of transition metals. wikipedia.orgscribd.com Isocyanides are isoelectronic with carbon monoxide (CO) but exhibit distinct electronic properties that make them valuable in ligand design and coordination chemistry. wikiwand.comrsc.org Generally, isocyanides are stronger σ-donors and weaker π-acceptors compared to CO. wikipedia.orgwikiwand.com This characteristic stems from the electronic nature of the R-group attached to the isocyanide. In the case of this compound, the electron-donating diethoxybenzene moiety enhances the Lewis basicity (σ-donor capability) of the isocyanide carbon. wikipedia.org

The coordination of isocyanide ligands to a metal center involves σ-donation from the carbon lone pair to a vacant metal d-orbital and π-backbonding from a filled metal d-orbital into the π* antibonding orbitals of the C≡N group. wikipedia.orgrsc.org The extent of this backbonding influences the geometry of the coordinated ligand; significant backbonding in electron-rich metal complexes often causes the M-C-N angle to deviate from the typical 180°. wikipedia.org

Derivatives of isocyanoethylbenzene can be used to synthesize a variety of coordination compounds, including homoleptic complexes where all ligands are isocyanides (e.g., [M(CNR)n]x+), as well as heteroleptic complexes containing other ancillary ligands. wikipedia.orgrsc.org The low steric profile of the linear isocyanide group allows for the formation of complexes with high coordination numbers. wikipedia.orgwikiwand.com The properties of these metal complexes can be fine-tuned by modifying the substituents on the benzene ring, thereby altering the electronic and steric profile of the ligand. The presence of the diethoxy groups makes the ligand more electron-rich, which can stabilize metals in higher oxidation states and influence the reactivity of the resulting complex. These complexes have potential applications in catalysis and as precursors for functional materials. rsc.org

Table 2: Comparison of Isocyanide (RNC) and Carbonyl (CO) Ligands

| Property | Isocyanide (RNC) | Carbonyl (CO) |

|---|---|---|

| σ-Donor Ability | Generally stronger wikipedia.orgwikiwand.com | Generally weaker wikipedia.orgwikiwand.com |

| π-Acceptor Ability | Generally weaker (except for R=CF3) wikipedia.orgwikiwand.com | Stronger wikipedia.orgwikiwand.com |

| Lewis Basicity | Superior wikipedia.org | Inferior wikipedia.org |

| Formation of Cationic Complexes | Common wikipedia.orgwikiwand.com | Rare |

| Susceptibility to Protonation | Complexes are readily protonated wikipedia.org | Complexes are not readily protonated wikipedia.org |

Application in Diversity-Oriented Synthesis (DOS) and Combinatorial Library Generation

Diversity-Oriented Synthesis (DOS) is a powerful strategy used to efficiently generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. cam.ac.ukcam.ac.uk Isocyanides are exceptionally valuable building blocks in DOS, primarily due to their participation in multicomponent reactions (MCRs). nih.govnih.gov The most prominent of these is the Ugi four-component reaction (Ugi-4CR). wikipedia.orgmdpi.com

The Ugi reaction involves the one-pot condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide, a scaffold that mimics dipeptide structures. nih.govwikipedia.org The reaction is known for its high atom economy, broad substrate scope, and operational simplicity, making it ideal for the rapid generation of large chemical libraries. wikipedia.org

This compound can serve as the isocyanide component in the Ugi reaction. By systematically varying the other three components (the aldehyde, amine, and carboxylic acid), a vast and diverse library of compounds can be synthesized, with each member containing the core 1,2-diethoxy-4-(2-isocyanoethyl)phenyl moiety. This approach exemplifies appendage diversity, a key tenet of DOS, where a common molecular scaffold is decorated with a wide variety of substituents. cam.ac.ukmdpi.com The resulting library of molecules can then be screened for biological activity, with the diethoxybenzene group potentially serving as a key pharmacophoric element or a modulator of physicochemical properties like solubility and cell permeability.

Table 3: Illustrative Generation of a Combinatorial Library via Ugi Reaction

| Entry | Isocyanide Component | Amine (R1-NH2) | Aldehyde (R2-CHO) | Carboxylic Acid (R3-COOH) |

|---|---|---|---|---|

| Library Member 1 | This compound | Benzylamine | Isobutyraldehyde | Acetic Acid |

| Library Member 2 | This compound | Aniline | Benzaldehyde (B42025) | Benzoic Acid |

| Library Member 3 | This compound | Cyclohexylamine | Formaldehyde | Propionic Acid |

| Library Member 'n' | This compound | Variable Amine | Variable Aldehyde | Variable Carboxylic Acid |

Advanced Research Methodologies and Techniques

Modern Spectroscopic Techniques for Structural Elucidation and Mechanistic Analysis

Spectroscopy is the cornerstone for determining the precise structure of a molecule. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a complete picture of the molecular framework and functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Isocyanide Derivatives

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. For 1,2-Diethoxy-4-(2-isocyanoethyl)benzene, a detailed analysis using various NMR techniques would be essential.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The expected signals for this molecule would include:

Aromatic Protons: Three distinct signals in the aromatic region (typically 6.0-9.5 ppm pdx.edu), corresponding to the three protons on the substituted benzene (B151609) ring. Their splitting patterns (e.g., doublet, doublet of doublets) would confirm the 1,2,4-substitution pattern.

Ethoxy Group Protons: Two sets of signals for the two non-equivalent ethoxy groups. Each would consist of a quartet for the methylene (-OCH₂) protons and a triplet for the methyl (-CH₃) protons, arising from coupling with each other.

Isocyanoethyl Group Protons: Two triplets for the two methylene groups (-CH₂CH₂NC), appearing as an A₂B₂ system, confirming their connectivity.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. For the proposed structure, thirteen unique carbon signals would be expected (assuming the two ethoxy groups are rendered non-equivalent by the substitution pattern). Key signals would include:

The characteristic isocyanide carbon (-N≡C), which typically appears in the range of 155-170 ppm. scripps.edu

Six distinct signals for the aromatic carbons.

Four signals for the two ethoxy groups (two -OCH₂ and two -CH₃).

Two signals for the ethyl side chain.

The electronic symmetry around the isocyanide ¹⁴N nucleus can sometimes allow for the observation of ¹³C-¹⁴N spin coupling. wikipedia.orgunacademy.comvedantu.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic CH | ~6.8 - 7.2 | ~110 - 125 |

| Aromatic C-O | N/A | ~145 - 150 |

| Aromatic C-CH₂ | N/A | ~130 - 135 |

| -OCH₂ CH₃ | ~4.0 - 4.2 (quartet) | ~63 - 65 |

| -OCH₂CH₃ | ~1.4 - 1.5 (triplet) | ~14 - 16 |

| Ar-CH₂ CH₂NC | ~2.9 - 3.1 (triplet) | ~35 - 40 |

| Ar-CH₂CH₂ NC | ~3.5 - 3.7 (triplet) | ~40 - 45 |

| -N≡C | N/A | ~155 - 170 |

2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. These techniques map the correlations between protons and carbons, confirming the connectivity of the ethoxy and isocyanoethyl side chains to the correct positions on the benzene ring.

High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Purity Assessment

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and formula.

HRMS: High-Resolution Mass Spectrometry would be used to determine the exact mass of the molecular ion. This allows for the calculation of the elemental composition, which for C₁₃H₁₇NO₂ is 219.1259. Confirming this exact mass would provide strong evidence for the proposed molecular formula.

GC-MS: Gas Chromatography coupled with Mass Spectrometry is a powerful technique for separating components of a mixture and identifying them. For this compound, GC-MS would serve to assess the purity of a synthesized sample. The mass spectrum obtained would show a molecular ion peak (M⁺) and a characteristic fragmentation pattern. Aromatic ethers often fragment via cleavage of the alkyl-oxygen bond or the aryl-oxygen bond. libretexts.orglibretexts.orgwikipedia.org Key fragmentation pathways could include the loss of an ethyl radical (-29 Da) or an ethoxy radical (-45 Da). The stable aromatic ring structure typically results in a strong molecular ion peak. libretexts.orglibretexts.org

Infrared (IR) Spectroscopy for Characteristic Functional Group Signatures

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of infrared light, which correspond to the vibrations of chemical bonds. For this compound, the most diagnostic absorption would be from the isocyanide group.

Isocyanide (N≡C) Stretch: A very strong and sharp absorption band in the region of 2165–2110 cm⁻¹. wikipedia.orgunacademy.comvedantu.com This peak is a definitive indicator of the isocyanide functionality.

C-O Stretch: Strong absorptions corresponding to the aryl-alkyl ether linkages, typically found in the 1250-1000 cm⁻¹ region.

C-H Stretch: Absorptions for aromatic C-H bonds (above 3000 cm⁻¹) and aliphatic C-H bonds (below 3000 cm⁻¹).

Aromatic C=C Stretch: Several peaks of variable intensity in the 1600–1450 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Isocyanide | N≡C stretch | 2165 - 2110 | Strong, Sharp |

| Aromatic C-H | C-H stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | C-H stretch | 3000 - 2850 | Medium |

| Aromatic C=C | C=C stretch | 1600 - 1450 | Variable |

| Aryl-Alkyl Ether | C-O stretch | 1275 - 1200 | Strong |

Chromatographic Techniques for Separation, Purification, and Reaction Monitoring (e.g., HPLC, GC, TLC)

Chromatographic methods are indispensable for separating the target compound from starting materials, byproducts, and solvents, as well as for monitoring the progress of a chemical reaction.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to qualitatively monitor reaction progress and determine the appropriate solvent system for larger-scale purification.

Gas Chromatography (GC): As mentioned, GC is an excellent tool for assessing the purity of volatile compounds like this compound. By comparing the retention time of the main peak to known standards, purity can be quantified.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique used for both analytical and preparative purposes. For this compound, a reversed-phase HPLC method (e.g., using a C18 column with a mobile phase of acetonitrile and water) would likely be effective for achieving high purity.

Kinetic and Thermodynamic Studies for Understanding Reaction Progress and Energetics

Isocyanides are valuable building blocks in organic synthesis, notably in multicomponent reactions like the Ugi and Passerini reactions. nih.govnih.govacs.org Kinetic studies on reactions involving this compound would be crucial for understanding its reactivity and optimizing reaction conditions. By monitoring the concentration of reactants and products over time (e.g., using in-situ NMR or UV-Vis spectroscopy), researchers can determine reaction rates, rate laws, and activation parameters (enthalpy and entropy of activation). These thermodynamic and kinetic data provide deep insights into the reaction mechanism, including the nature of transition states and intermediates, which is essential for the rational design of new synthetic methodologies.

Emerging Trends and Future Research Directions in 1,2 Diethoxy 4 2 Isocyanoethyl Benzene Chemistry

Exploration of Unconventional Reactivity Patterns and Catalytic Systems

The isocyanide functional group is renowned for its unique electronic structure, behaving as a "carbenoid" species that can engage with both electrophiles and nucleophiles at the terminal carbon. nih.gov This dual reactivity opens the door to a wide array of transformations.

Multicomponent Reactions (MCRs): A primary area for exploration is the application of 1,2-Diethoxy-4-(2-isocyanoethyl)benzene as a key building block in isocyanide-based MCRs, such as the Ugi and Passerini reactions. nih.govresearchgate.netacs.orgfrontiersin.orgnih.gov These reactions allow for the rapid assembly of complex molecular scaffolds from three or four starting materials in a single step, offering a powerful tool for generating libraries of novel compounds with potential applications in medicinal chemistry.

Cycloaddition Reactions: Isocyanides are known to participate in various cycloaddition reactions, including [4+1] cycloadditions, to construct five-membered heterocyclic rings. wikipedia.orgrsc.orgscienceinfo.comrsc.org Investigating the behavior of this compound in such reactions could lead to new synthetic routes for functionalized indoles, pyrroles, or other pharmacologically relevant heterocycles.

Catalytic C-H Functionalization: The synergy between isocyanide insertion and metal-catalyzed C-H bond activation presents a frontier in organic synthesis. researchgate.netrsc.org Future research could focus on developing catalytic systems (e.g., based on palladium, rhodium, or copper) that selectively activate C-H bonds on the diethoxybenzene ring or at the ethyl spacer, followed by insertion of the isocyanide group. This could provide direct pathways to complex polycyclic structures.

Aromatic Ring Reactivity: The 1,2-diethoxybenzene (B166437) moiety is an activated aromatic system, prone to electrophilic aromatic substitution (SEAr). The two ethoxy groups are strong activating, ortho-, para-directing groups. msu.edu The reactivity and regioselectivity of SEAr reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) on the this compound substrate would be a fundamental area of study. DFT studies on the analogous 1,2-dimethoxybenzene (B1683551) show that the para position (C4) is highly favored for electrophilic attack, which suggests that the remaining C5 position in the target molecule would be the most likely site for further functionalization. scirp.orgscirp.org

| Potential Reaction Type | Key Feature of Target Molecule | Expected Outcome |

| Ugi Four-Component Reaction | Isocyanide group | Rapid synthesis of complex α-acylamino amides |

| [4+1] Cycloaddition | Isocyanide group | Formation of five-membered heterocyclic rings |

| Metal-Catalyzed C-H Activation | Aromatic C-H bonds, Isocyanide | Direct formation of complex polycyclic systems |

| Electrophilic Aromatic Substitution | Activated Diethoxybenzene Ring | Functionalization at the C5 position of the aromatic ring |

Development of Highly Efficient and Atom-Economical Synthetic Pathways

The principles of green chemistry call for synthetic routes that are both efficient and minimize waste. Developing such pathways for this compound and its derivatives is a crucial research direction.

A plausible, yet traditional, synthetic route to the target compound could begin with commercially available 1,2-diethoxybenzene. This could involve a Friedel-Crafts acylation to introduce a two-carbon chain, followed by conversion to an amine, formylation, and subsequent dehydration to yield the isocyanide. However, this multi-step sequence may suffer from poor atom economy due to the use of stoichiometric reagents and the generation of byproducts.

Future research should focus on more streamlined and sustainable approaches. For instance, catalytic O-ethylation of catechol using diethyl carbonate (DEC) over a solid base catalyst like KOH on activated carbon has been shown to be a highly efficient method for producing 1,2-diethoxybenzene, achieving 100% catechol conversion and high selectivity. This green approach avoids the use of more hazardous alkylating agents.

| Synthesis Step | Traditional Method | Atom-Economical Alternative | Key Advantage |

| Diethoxybenzene Synthesis | Williamson ether synthesis with ethyl halides | Catalytic O-ethylation of catechol with diethyl carbonate | Avoids halide waste, uses a greener ethylating agent. |

| Side-Chain Introduction | Friedel-Crafts acylation followed by reduction | Direct catalytic hydroformylation/amination sequence | Reduces number of steps and redox manipulations. |

| Isocyanide Formation | Dehydration of formamide (B127407) with POCl₃ | Catalytic dehydration or novel one-pot amine-to-isocyanide conversion | Avoids stoichiometric, corrosive, and hazardous reagents. |

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

The synthesis and handling of isocyanides can be challenging due to their potent odors and potential toxicity. acs.org Continuous flow chemistry offers a powerful solution to these issues by confining the reactions to a closed, automated system. This technology enables better control over reaction parameters (temperature, pressure, residence time), improves safety by minimizing the volume of hazardous material at any given time, and can facilitate the telescoping of multi-step sequences without intermediate isolation and purification.

The dehydration of a formamide precursor to form the isocyanide is an ideal candidate for a flow process. This would allow for the in situ generation and immediate consumption of the isocyanide in a subsequent reaction, such as an MCR or a cycloaddition, thereby minimizing operator exposure and preventing the accumulation of the potentially unstable isocyanide intermediate.

Furthermore, integrating flow synthesis with automated platforms can accelerate research and development. Automated systems can perform high-throughput screening of reaction conditions to rapidly identify optimal parameters. They can also be programmed to synthesize libraries of derivatives based on the this compound scaffold for biological screening or materials testing, significantly increasing research productivity.

Bio-inspired Chemical Transformations and Bioconjugation Strategies

The unique reactivity of the isocyanide group makes it an intriguing functional handle for biological applications. Isocyanides are known to occur in some marine natural products and have been explored for their potential in medicinal chemistry. acs.org

Bioconjugation: The isocyano group can serve as a versatile anchor for bioconjugation, the process of linking molecules to biomacromolecules like proteins or nucleic acids. Its ability to coordinate with transition metals could be exploited for labeling proteins with metallic imaging agents or catalysts. acs.org Future work could explore the reaction of this compound with specific amino acid residues on a protein surface to form stable covalent linkages, enabling its use as a molecular probe or a drug delivery vehicle.